
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as Ro-61-8048, is a chemical compound that belongs to the indole family. It is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Ro-61-8048 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
Wirkmechanismus
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme, which is involved in the degradation of cAMP. By inhibiting PDE4, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the promotion of neuroprotection.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in various cell types, including macrophages, microglia, and astrocytes. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been found to promote neuroprotection by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several potential future directions for research. One area of interest is its potential therapeutic applications in inflammatory disorders, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been investigated for its potential use in treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Synthesemethoden
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized using a multi-step process that involves the condensation of 3-methoxyphenylacetic acid with 2,3,3-trimethyl-2H-indol-5-one, followed by reduction, cyclization, and methylation reactions. The final product is obtained as a yellow powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. In particular, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been found to be effective in reducing the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory disorders. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-8-15-16(10-18(2,3)11-17(15)20)19(12)13-6-5-7-14(9-13)21-4/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOQDMKFSJKORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC=C3)OC)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850541.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)

![1-(4-ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2850546.png)
![(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2850547.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2850549.png)
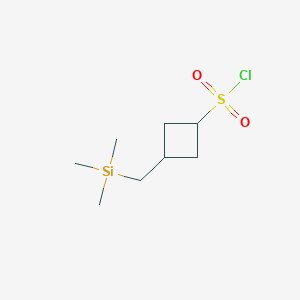
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2850552.png)
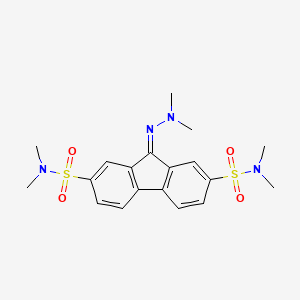
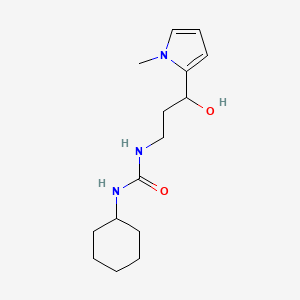
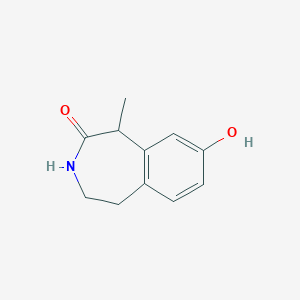
![1-Thiophen-2-yl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2850561.png)
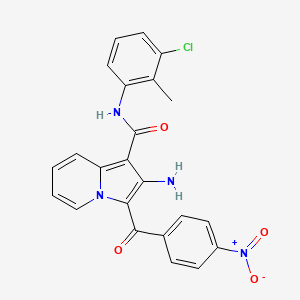
![N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2850564.png)